molecular formula C14H11NO B14158715 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- CAS No. 3964-74-7

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro-

Cat. No.: B14158715
CAS No.: 3964-74-7
M. Wt: 209.24 g/mol
InChI Key: PSHZPPBCBVTVAC-UHFFFAOYSA-N
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Description

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is a chemical compound that belongs to the class of heterocyclic compounds. It is structurally characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring. This compound is known for its significance in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of halogenated heterocycles as starting materials. For example, 4,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be synthesized by reacting appropriate chlorinated precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. For example, as an impurity in loratadine, it may interact with histamine H1 receptors, influencing allergic responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its role as an impurity in loratadine highlights its relevance in pharmaceutical research and quality control .

Properties

CAS No.

3964-74-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one

InChI

InChI=1S/C14H11NO/c16-14-12-4-2-1-3-10(12)5-6-11-7-8-15-9-13(11)14/h1-4,7-9H,5-6H2

InChI Key

PSHZPPBCBVTVAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=C1C=CN=C3

Origin of Product

United States

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